molecular formula C10H22O4 B6257104 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol CAS No. 1565995-41-6

5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol

Cat. No. B6257104
CAS RN: 1565995-41-6
M. Wt: 206.3
InChI Key:
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Description

5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol, also known as 5-MEEO, is an organic compound that has a wide range of applications in the scientific community. It is a colorless liquid at room temperature and has a sweet odor. 5-MEEO has been used in a variety of research applications, including as an intermediate in the synthesis of other compounds, as a catalyst in the synthesis of polymers, and as a reagent in biochemical studies.

Scientific Research Applications

5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol has a variety of applications in the scientific community. It is often used as an intermediate in the synthesis of other compounds, such as polymers and other organic compounds. It is also used as a catalyst in the synthesis of polymers, and as a reagent in biochemical studies. 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol has also been used in the synthesis of pharmaceuticals, and as a solvent for organic reactions.

Mechanism of Action

The mechanism of action of 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of polymers and other organic compounds. It is also believed that 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol can act as a reducing agent and can be used to reduce the oxidation of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol are not well understood. However, it is believed that the compound has a low toxicity when ingested in small amounts. It is also believed that 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol can act as a catalyst in the synthesis of polymers and other organic compounds, and can act as a reducing agent.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol in lab experiments is that it is relatively non-toxic and has a low reactivity. This makes it safe to use in lab experiments. However, 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol is also a volatile compound, which means that it can evaporate quickly from solutions. This can limit its use in some lab experiments.

Future Directions

In the future, 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol could be used in a variety of applications. It could be used as a catalyst in the synthesis of polymers, pharmaceuticals, and other organic compounds. It could also be used as a reagent in biochemical studies. Additionally, 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol could be used in the development of new drugs and treatments for various diseases. Finally, 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol could be used as a solvent for organic reactions.

Synthesis Methods

5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol can be synthesized using a variety of methods. One method involves the reaction of ethylene glycol and 2-methoxyethanol in the presence of a base catalyst. This reaction produces 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol and water as the byproducts. Another method involves the reaction of 5-methoxy-2-pentanol and ethylene glycol in the presence of a base catalyst. This reaction also produces 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol and water as the byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-methoxyethanol", "1,5-dibromopentane", "sodium hydride", "2-bromoethyl ethyl ether", "sodium borohydride", "2-pentanone" ], "Reaction": [ "Step 1: 2-methoxyethanol is reacted with sodium hydride to form the sodium alkoxide intermediate.", "Step 2: The sodium alkoxide intermediate is then reacted with 1,5-dibromopentane to form the desired ether intermediate.", "Step 3: The ether intermediate is then reacted with sodium borohydride to reduce the bromine atoms to hydroxyl groups.", "Step 4: The resulting alcohol intermediate is then reacted with 2-bromoethyl ethyl ether to form the desired compound, 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol.", "Step 5: The final step involves purification of the compound through distillation or chromatography." ] }

CAS RN

1565995-41-6

Product Name

5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol

Molecular Formula

C10H22O4

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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